molecular formula C8H14O6 B083450 4,6-O-Ethylidene-alpha-D-glucose CAS No. 13224-99-2

4,6-O-Ethylidene-alpha-D-glucose

Cat. No. B083450
CAS RN: 13224-99-2
M. Wt: 206.19 g/mol
InChI Key: VZPBLPQAMPVTFO-ACQOQSQZSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-O-Ethylidene-alpha-D-glucose and its derivatives involves several key steps, including protection and deprotection reactions, and the introduction of the ethylidene moiety. For example, ethyl isopropenyl ether reacts with D-glucose in the presence of a catalyst to give 4,6-O-isopropylidene-α,β-D-glucopyranose in near-quantitative yield, showcasing the efficiency of acetal formation reactions in synthesizing protected glucose derivatives (Wolfrom, M., Diwadkar, A. B., Gelas, J., & Horton, D., 1974).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are crucial for determining the molecular structure of 4,6-O-Ethylidene-alpha-D-glucose and its derivatives. The crystal and molecular structure of alpha-D-glucose, for example, provides a precise understanding of bond lengths and angles, which are foundational for studying derivatives like 4,6-O-Ethylidene-alpha-D-glucose (Brown, G. M., & Levy, H. A., 1965).

Chemical Reactions and Properties

4,6-O-Ethylidene-alpha-D-glucose participates in various chemical reactions, reflecting its reactivity and functional group compatibility. Its synthesis, for instance, demonstrates its potential as a precursor for further chemical modifications and its role in the synthesis of complex molecules for specific applications (Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., Jäger, V., Haney, B. P., Bucher, B. T., & Curran, D., 2003).

Physical Properties Analysis

The physical properties of 4,6-O-Ethylidene-alpha-D-glucose, such as solubility, melting point, and crystalline structure, are influenced by its unique molecular arrangement. The introduction of the ethylidene group affects these properties, which can be crucial for its application in various fields.

Chemical Properties Analysis

The chemical properties of 4,6-O-Ethylidene-alpha-D-glucose, including its reactivity towards various chemical reagents, stability under different conditions, and interactions with biological molecules, are pivotal. Its structure-activity relationship, especially in the context of its inhibitory effects on certain biological processes, highlights the importance of the ethylidene moiety in modulating biological activity (Kawada, J., Okita, M., Nukatsuka, M., Toyooka, K., Naito, S., Nabeshima, A., Tsujihara, K., Yoshimura, Y., & Nishida, M., 1989).

Scientific Research Applications

Cancer Treatment

Scientific Field: Medical Oncology

Methods of Application

The GLU–MTX conjugate was tested both in vitro and in vivo. In tumor cells, the uptake of GLU–MTX increased 17-fold compared to unconjugated methotrexate . EDG, a GLUT1 inhibitor, significantly interfered with GLU–MTX induced growth inhibition, suggesting a glucose-mediated drug uptake .

Results: The GLU–MTX conjugate inhibited the growth of several types of cancer cell lines, including colorectal, breast, and lung adenocarcinomas, squamous cell carcinoma, and osteosarcoma . It also caused significant tumor growth delay in vivo in breast cancer-bearing mice .

Synthesis of Antineoplastic Drugs

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

Results: The results or outcomes obtained were not detailed in the source .

Synthesis of Saccharide-Based Ligands

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

Results: The results or outcomes obtained were not detailed in the source .

Synthesis of N-Glycosylamines

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

Results: Complexes of the synthesized N-Glycosylamines with Na+, K+, Mg2+, Ca2+, Ba2+, Cd2+ and Hg2+ have been isolated and characterized .

Inhibition of Glucose Transporter 1 (GLUT1)

Scientific Field: Biochemistry

Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

Results: The results or outcomes obtained were not detailed in the source .

Future Directions

Given its role as an intermediate in synthesizing α-Etoposide, a cytotoxic agent, 4,6-O-Ethylidene-alpha-D-glucose may have potential applications in the development of anticancer drugs . Its ability to inhibit glucose transporter 1 (GLUT1) also suggests potential applications in regulating glucose transport .

properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPBLPQAMPVTFO-NKWOADHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Ethylidene-alpha-D-glucose

CAS RN

13224-99-2
Record name 4,6-O-Ethylidene-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13224-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylidene glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-O-ethylidene-α-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Mueckler, W Weng, M Kruse - Journal of Biological Chemistry, 1994 - Elsevier
The possible role of 5 transmembrane amino acid residues in the function of the Glut1 glucose transporter was investigated by site-directed mutagenesis. The residues were chosen …
Number of citations: 115 www.sciencedirect.com
DS Argyropoulos - Research on Chemical Intermediates, 1995 - Springer
Over the past few years substantial efforts in our laboratory have been devoted toward the development of novel NMR techniques for the analysis of soluble and solid lignocellulosic …
Number of citations: 164 link.springer.com
JR Fedie - 2017 - search.proquest.com
Carbohydrate transporters or GLUTs of the major facilitator superfamily (MFS) are responsible for transporting sugars into the cell and have been of research interest for decades. …
Number of citations: 5 search.proquest.com
Z Zang, S Zhao, M Yang, C Yu, H Ouyang… - Arabian Journal of …, 2022 - Elsevier
Honeysuckle is a commonly used Chinese medicine for treating intestinal inflammation and other diseases. Compounds that are absorbed into the blood produce pharmacodynamic …
Number of citations: 6 www.sciencedirect.com

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